![molecular formula C24H16N2 B2730509 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole CAS No. 1247053-55-9](/img/structure/B2730509.png)

5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

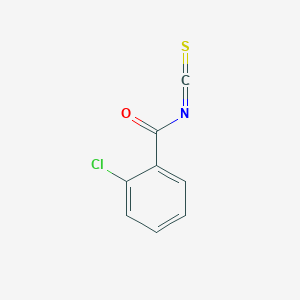

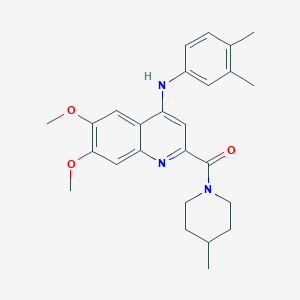

5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole is a polycyclic compound with the molecular formula C24H16N2 and a molecular weight of 332.4 . It is a solid substance that is white to light yellow in color .

Synthesis Analysis

The synthesis of this compound derivatives involves a subsequent cycloaddition reaction between indole and benzil, using para-toluenesulfonic acid as a catalyst . This process results in a nearly insoluble 6,7-diphenyl-5,12-dihydroindolo[3,2-a]carbazole core .Molecular Structure Analysis

The InChI code for this compound is 1S/C24H16N2/c1-2-8-16(9-3-1)26-21-13-7-5-11-19(21)23-22(26)15-14-18-17-10-4-6-12-20(17)25-24(18)23/h1-15,25H . The structure comprises two carbazole parts sharing a fused aromatic ring in its scaffold .Physical and Chemical Properties Analysis

This compound is a solid substance that is white to light yellow in color . The compound is extremely soluble in water .Applications De Recherche Scientifique

Ligand Efficiency for Receptors 5,11-Dihydroindolo[3,2-b]carbazole derivatives, such as 5,11-dihydroindolo[3,2-b]carbazole-6,12-dicarbaldehyde, have been identified as extremely efficient ligands for the TCDD (Ah) receptor (Tholander & Bergman, 1999).

Chromogenic-Sensing Applications Novel indolo[3,2-b]carbazole derivatives, including a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole, have been synthesized, indicating potential applications in sensing technologies (Gu et al., 2008).

Electrochemical and Optical Properties The synthesis of 5,12-dihydroindolo[3,2-a]carbazole derivatives has led to the exploration of their basic optical and electrochemical properties, indicating potential applications in electronic and photonic devices (Kazin et al., 2019).

Photoinitiators for Antibacterial Hydrogels Two novel carbazole derivatives based on 5,12-dihydroindolo[3,2-a]carbazole have been synthesized and used as efficient water-soluble photoinitiators in the preparation of antibacterial hydrogels (Chen et al., 2023).

Synthesis of Copolyarylenes Novel indolo[3,2-b]carbazole-based copolyarylenes have been synthesized, with a focus on their molecular structure, thermal properties, and electrochemical properties, suggesting their utility in materials science (Negru & Grigoras, 2019).

Semiconductor Films in Transistor Devices The introduction of donor moieties into the π-conjugated diindolo[3,2-a:3′,2′-c]carbazole system has been explored, with these materials showing potential as organic active layers in transistor devices due to their good solubility and excellent air stability (Cuadrado et al., 2018).

TADF Device Applications Novel thermally activated delayed fluorescence (TADF) emitters based on a triphenyl-substituted indolocarbazole have been synthesized, showing promise for use in TADF devices due to their photophysical and electrochemical properties (Maeng et al., 2020).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

Orientations Futures

5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole derivatives have shown potential in the preparation of 3D antibacterial hydrogels . They are especially efficient water-soluble photoinitiators when used in conjunction with co-initiators . The resulting hydrogels display antibacterial activity against Escherichia coli .

Propriétés

IUPAC Name |

5-phenyl-12H-indolo[3,2-c]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-21-13-7-5-11-19(21)23-22(26)15-14-18-17-10-4-6-12-20(17)25-24(18)23/h1-15,25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYSSWKVTXONEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C5=C(C=C3)C6=CC=CC=C6N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247053-55-9 |

Source

|

| Record name | 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2730428.png)

![Spiro[2H-furo[2,3-b]pyridine-3,4'-piperidine];dihydrochloride](/img/structure/B2730430.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2730437.png)

![1-Adamantyl-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2730438.png)

![N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2730439.png)

![3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2730440.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2730446.png)

![butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B2730449.png)